molecular formula C12H9N3O4 B14913541 3-[(5-Nitropyridin-2-yl)amino]benzoic acid

3-[(5-Nitropyridin-2-yl)amino]benzoic acid

Cat. No.: B14913541
M. Wt: 259.22 g/mol
InChI Key: VVCYOKXYZSEPRB-UHFFFAOYSA-N
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Description

3-[(5-Nitro-2-pyridinyl)amino]benzoic acid: is an organic compound that features both a nitro group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the pyridine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid typically involves the nitration of 2-aminopyridine followed by a coupling reaction with benzoic acid derivatives. One common method includes:

    Nitration of 2-aminopyridine:

    Coupling Reaction: The nitrated 2-aminopyridine is then coupled with a benzoic acid derivative under suitable conditions, often involving a catalyst such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

    Oxidation: Nitroso derivatives, other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of nitro and pyridine groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The nitro group can be modified to create compounds with antibacterial, antifungal, or anticancer properties.

Industry: In the industrial sector, 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid.

    5-Nitro-2-aminopyridine: A nitrated derivative of 2-aminopyridine.

    3-Nitrobenzoic acid: A compound with a similar nitro group but lacking the pyridine ring.

Uniqueness: 3-[(5-Nitro-2-pyridinyl)amino]benzoic acid is unique due to the combination of a nitro group and a pyridine ring within the same molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both functional groups allows for a wide range of chemical modifications and interactions, setting it apart from simpler nitro or pyridine compounds.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

3-[(5-nitropyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C12H9N3O4/c16-12(17)8-2-1-3-9(6-8)14-11-5-4-10(7-13-11)15(18)19/h1-7H,(H,13,14)(H,16,17)

InChI Key

VVCYOKXYZSEPRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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